Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. The molecule features:
- A triazolo[1,5-a]pyrimidine scaffold, which is a heterocyclic system combining triazole and pyrimidine rings.
- A 6-carboxylate ethyl ester group at position 6, enhancing solubility and bioavailability .
- A 7-amino substituent modified with a 2-fluoro-4-iodophenyl group, introducing steric bulk and electronic effects due to fluorine and iodine atoms .
This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogenated aromatic groups improve binding affinity .
Properties
Molecular Formula |
C14H11FIN5O2 |
|---|---|
Molecular Weight |
427.17 g/mol |
IUPAC Name |
ethyl 7-(2-fluoro-4-iodoanilino)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H11FIN5O2/c1-2-23-13(22)9-6-17-14-18-7-19-21(14)12(9)20-11-4-3-8(16)5-10(11)15/h3-7,20H,2H2,1H3 |
InChI Key |
QFBUWIOPIAPASK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC=N2)N=C1)NC3=C(C=C(C=C3)I)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and nitriles, under oxidative conditions using copper bromide as a catalyst.
Introduction of the Fluoro-Iodophenyl Group: The fluoro-iodophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable fluoro-iodophenyl halide reacts with the triazolopyrimidine core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the triazolopyrimidine core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the halogens.
Scientific Research Applications
Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison with structurally related analogues:
Key Observations :
- Halogenated aromatic groups (e.g., 4-iodo, 2-fluoro) enhance binding to hydrophobic enzyme pockets, as seen in antimalarial and anticancer compounds .
- Sulfonamide substituents (e.g., 8a–8f) improve herbicidal activity by mimicking natural substrates of acetolactate synthase .
- Ester vs. carboxamide : Ethyl carboxylates (e.g., target compound) generally exhibit higher metabolic stability than carboxamides (e.g., 5t in ).
Physicochemical Properties
Trends :
- Sulfonamide groups reduce solubility in polar solvents due to hydrogen-bonding interactions .
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